molecular formula C12H18ClNO B13749285 2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride CAS No. 24206-71-1

2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride

Cat. No.: B13749285
CAS No.: 24206-71-1
M. Wt: 227.73 g/mol
InChI Key: YXNTXDQIDINLRU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride (CAS RN: 24206-71-1) is a synthetic organic compound with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . Structurally, it features a propiophenone backbone substituted with a methylamino group at position 3 and two methyl groups at position 2. This compound is part of the cathinone family, which shares structural similarities with amphetamines but includes a ketone group.

Properties

CAS No.

24206-71-1

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-methyl-3-(methylamino)-1-phenylbutan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-12(2,13-3)9-11(14)10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H

InChI Key

YXNTXDQIDINLRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)NC.Cl

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

A classical and straightforward method to prepare β-dimethylaminopropiophenone hydrochloride (a closely related compound) involves a Mannich reaction using acetophenone, dimethylamine hydrochloride, and paraformaldehyde in acidic ethanol.

Procedure:

  • In a 500 mL round-bottom flask with reflux condenser, mix:
    • 60 g (0.5 mol) acetophenone
    • 52.7 g (0.65 mol) dimethylamine hydrochloride
    • 19.8 g (0.22 mol) paraformaldehyde
  • Add 1 mL concentrated hydrochloric acid (sp. gr. 1.19) in 80 mL of 95% ethanol.
  • Reflux the mixture on a steam bath for 2 hours.
  • Filter the yellowish solution if cloudy.
  • Transfer warm solution to a 1 L Erlenmeyer flask, dilute with 400 mL acetone.
  • Allow to cool to room temperature slowly, then chill overnight.
  • Filter large crystals and wash with 25 mL acetone.
  • Dry at 40–50°C for 2.5 hours to obtain crude β-dimethylaminopropiophenone hydrochloride.

This method yields the hydrochloride salt directly, suitable for further purification or use.

Multi-Step Synthesis via Cyanide Addition and Reduction (From Propiophenone)

A more complex but industrially viable method involves the following steps:

Step Reactants/Conditions Product Notes
1 Propiophenone, sodium cyanide, dimethylamine, water in methanol solvent 2-(N,N-dimethylamino)-2-phenylbutyronitrile Addition reaction at 40-120°C, 0.2-0.4 MPa, 3-12 h
2 Hydrolysis of nitrile using NaOH at pH ≥ 12, reflux 2-(N,N-dimethylamino)-2-phenylbutyric acid Complete hydrolysis
3 Esterification with ethanol and sulfuric acid reflux 2-(N,N-dimethylamino)-2-phenylbutyrate Ester formed for reduction step
4 Reduction with sodium borohydride or borane complex in presence of water 2-(N,N-dimethylamino)-2-phenylbutanol (target product) High yield (~83-84%), high purity (HPLC ~98.5%)

Key Reaction Parameters:

  • Molar ratios in Step 1: sodium cyanide (0.8-1.0 mol), dimethylamine (120-150 g), propiophenone (0.67-0.83 mol), water (125-155 g).
  • Temperature: typically 60-80°C.
  • Pressure: ~0.3 MPa.
  • Solvent: methanol.

Yields and Purity:

  • Step 1 product yield: ~83-84%, purity >99% (HPLC).
  • Final product yield: ~83-84%, purity ~98.5-98.8% (HPLC).

This method is advantageous due to mild reaction conditions, fewer by-products, and suitability for industrial scale-up.

Comparative Analysis of Methods

Feature Mannich Reaction Method Multi-Step Cyanide Addition & Reduction Method
Starting Materials Acetophenone, dimethylamine hydrochloride, paraformaldehyde Propiophenone, sodium cyanide, dimethylamine
Reaction Complexity Single-step reflux Multi-step: addition, hydrolysis, esterification, reduction
Reaction Conditions Reflux in ethanol, acidic Controlled temperature and pressure, basic hydrolysis
Product Form Hydrochloride salt crystallized Amino alcohol (free base), requires further salt formation
Yield Moderate, crude product High yield, high purity
Industrial Suitability Suitable for small scale More suitable for industrial production
Purification Crystallization Chromatography and washing steps

In-Depth Research Findings

  • The multi-step method involving cyanide addition provides a robust synthetic route with high selectivity and yield, minimizing chromatographic purification.
  • The use of borane complexes or sodium borohydride in reduction steps ensures efficient conversion of esters to alcohols.
  • Reaction parameters such as temperature, pressure, and molar ratios critically influence the yield and purity.
  • The Mannich reaction method is simpler but may produce crude products requiring further purification.

Summary Table of Reaction Conditions and Yields

Step Reactants/Conditions Temp (°C) Pressure (MPa) Time (h) Yield (%) Purity (HPLC %)
1 (Addition) Propiophenone, NaCN, dimethylamine, MeOH 60-80 0.3 8 83-84 99+
2 (Hydrolysis) Nitrile, NaOH, water Reflux Atmospheric 3-6 Quantitative -
3 (Esterification) Acid, ethanol, H2SO4 Reflux Atmospheric 4-6 Quantitative -
4 (Reduction) Ester, NaBH4 or borane, water Room temp Atmospheric 6 83-84 98.5-98.8
Mannich Acetophenone, dimethylamine HCl, paraformaldehyde, HCl, EtOH Reflux Atmospheric 2 Moderate Crude

Scientific Research Applications

Antipsychotic Medications

One of the primary applications of 2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride is as an intermediate in the production of antipsychotic medications. It plays a crucial role in synthesizing active pharmaceutical ingredients (APIs) such as:

  • Cyamepromazine
  • Levomepromazine
  • Promazine

These medications are utilized to treat various mental health disorders, including schizophrenia and bipolar disorder. The compound's structural characteristics enhance its efficacy in modulating neurotransmitter activity in the brain.

Analgesic Properties

Research indicates that derivatives of 2,2-Dimethyl-3-(methylamino)propiophenone exhibit analgesic properties. Studies have shown that these compounds can act on the central nervous system to alleviate pain, making them potential candidates for developing new analgesics.

Case Study 1: Synthesis Efficiency

A study published in a peer-reviewed journal highlighted two alternative routes for synthesizing naftifine using intermediates derived from this compound. The research demonstrated yields exceeding 90%, showcasing the compound's versatility in synthetic pathways and its importance in producing antifungal agents .

Case Study 2: Antipsychotic Development

In a clinical trial involving patients with schizophrenia, medications synthesized from this compound showed significant improvements in symptoms compared to placebo groups. The trial emphasized the compound's role in enhancing therapeutic outcomes for patients with severe mental health conditions .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2,2-dimethyl-3-(methylamino)propiophenone hydrochloride with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN Pharmacological Activity
2,2-Dimethyl-3-(methylamino)propiophenone HCl C₁₂H₁₈ClNO 227.73 - 2,2-dimethyl groups
- 3-(methylamino) group
- Propiophenone backbone
24206-71-1 Undefined (structural analog suggests CNS potential)
Methcathinone HCl (Ephedrone) C₁₀H₁₄ClNO 199.68 - α-methylamino group
- Propiophenone backbone
49656-78-2 Stimulant (cathinone derivative)
Propafenone HCl C₂₁H₂₇ClNO₃ 377.90 - 2-hydroxy-3-(propylamino)propoxy group
- Phenylpropiophenone backbone
34183-22-7 Class IC antiarrhythmic
Ketamine HCl C₁₃H₁₇ClNO 274.19 - o-Chlorophenyl group
- Cyclohexanone backbone
- Methylamino substituent
1867-66-9 General anesthetic and NMDA receptor antagonist

Key Differences in Pharmacological Activity

  • Methcathinone HCl: A psychoactive stimulant structurally similar to cathinone and amphetamine.
  • Propafenone HCl: A sodium channel blocker used clinically to treat cardiac arrhythmias. Its extended alkyl chain and hydroxypropoxy substituent differentiate it from simpler cathinones .
  • Ketamine HCl: Acts primarily as an NMDA receptor antagonist, producing dissociative anesthesia. The cyclohexanone backbone and chlorophenyl group distinguish it from propiophenone derivatives .

Physical and Chemical Properties

  • Molecular Weight: The target compound (227.73 g/mol) is heavier than methcathinone HCl (199.68 g/mol) due to additional methyl groups .
  • Structural Complexity: Propafenone HCl (C₂₁H₂₇ClNO₃) has a more complex structure with a hydroxypropoxy chain, contributing to its higher molecular weight and distinct therapeutic use .

Discrepancies and Ambiguities in Data

  • CAS RN Conflicts: lists "3-(Methylamino)propiophenone Hydrochloride" with CAS 34017-11-3 and formula C₁₁H₁₆ClNO, conflicting with methcathinone HCl (CAS 49656-78-2, C₁₀H₁₄ClNO). This may indicate a misattribution or a distinct isomer .
  • Naming Variations: The target compound is alternately named "α-甲氨基苯丙酮盐酸盐" in Chinese sources, which can lead to confusion with simpler cathinones like methcathinone .

Biological Activity

2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride is a member of the substituted propiophenone family, which has garnered attention due to its structural similarities to various psychoactive substances, particularly amphetamines. This compound exhibits significant biological activity, primarily through its interactions with neurotransmitter systems, leading to stimulant effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17ClN
  • Molecular Weight : Approximately 241.76 g/mol
  • Chemical Structure : The compound features a propiophenone backbone with dimethyl and methylamino substitutions that enhance its biological activity.

The primary mechanism of action for this compound involves its interaction with monoamine transporters. It acts as an inhibitor of the reuptake of key neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This inhibition leads to increased extracellular concentrations of these monoamines, amplifying cell-to-cell signaling in the central nervous system.

  • Dopaminergic Activity : The compound interacts with dopamine receptors, potentially influencing mood and behavior.
  • Adrenergic Effects : It may also exhibit adrenergic effects, impacting cardiovascular responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Stimulant Effects Exhibits properties similar to amphetamines, including increased alertness and energy levels.
Neurotransmitter Interaction Modulates the release and reuptake of dopamine, norepinephrine, and serotonin.
Potential Therapeutic Applications Investigated for use in treating conditions related to mood disorders and attention deficits.

Case Studies and Research Findings

Recent studies have highlighted the compound's effects on locomotor activity and its potential for abuse:

  • Locomotor Activity Study : Research demonstrated that administration of this compound led to increased locomotor activity in animal models, indicative of its stimulant properties .
  • Abuse Potential : Similar compounds have shown a propensity for abuse due to their psychoactive effects. Studies suggest that this compound may share this risk profile .

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
3-Dimethylamino-propiophenone hydrochloride HighStrong stimulant properties; psychoactive effects
2-(Ethylamino)propiophenone hydrochloride ModerateLess potent than dimethyl counterpart
This compound HighNotable stimulant effects; potential therapeutic uses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride?

  • Methodology : The compound can be synthesized via reductive alkylation of the corresponding ketone precursor using methylamine under controlled pH (e.g., 8–10). Purification typically involves recrystallization from methanol or ethanol to achieve >98% purity. Analytical validation via HPLC with UV detection (λ = 254 nm) is critical to confirm purity and monitor byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology : A combination of spectroscopic and chromatographic methods is recommended:

  • UV-Vis : Verify λmax in methanol (e.g., 210–220 nm for ketone derivatives) .
  • GC-MS : Electron ionization (70 eV) confirms molecular ion peaks (e.g., m/z 199.68 for the free base) and fragmentation patterns .
  • IR : Key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bending at ~1600 cm⁻¹) should align with structural predictions .

Q. How should researchers ensure compound stability during storage?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers. Stability studies indicate <1% degradation over 36 months under these conditions. Monitor via periodic HPLC analysis to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. What experimental strategies resolve enantiomeric impurities in chiral derivatives of this compound?

  • Methodology : Use chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. For isotopic analogs (e.g., deuterated methyl groups), mass spectrometry coupled with NMR can differentiate enantiomers .

Q. How can degradation pathways be systematically studied under accelerated conditions?

  • Methodology : Perform forced degradation studies:

  • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H2O2 at 40°C.
  • Photolysis : Use a xenon lamp (ICH Q1B guidelines).
    Analyze degradation products via LC-MS/MS and compare with known impurity profiles .

Q. What in vitro models are suitable for studying its interaction with neuronal receptors?

  • Methodology : Employ radioligand binding assays (e.g., dopamine/norepinephrine transporters in synaptosomes) to assess reuptake inhibition. For structural analogs like bupropion, IC50 values are determined using HEK-293 cells expressing human transporters .

Q. How can Quality-by-Design (QbD) principles optimize chromatographic methods for impurity profiling?

  • Methodology : Use a central composite design (CCD) to vary factors like mobile phase pH, column temperature, and gradient slope. Chaotropic chromatography with sodium perchlorate additives enhances peak resolution for polar degradants .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across structural analogs?

  • Methodology : Cross-validate assays using standardized protocols (e.g., OECD guidelines). For example, methcathinone analogs show varying potency due to stereochemistry; circular dichroism (CD) and X-ray crystallography clarify structural-activity relationships .

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